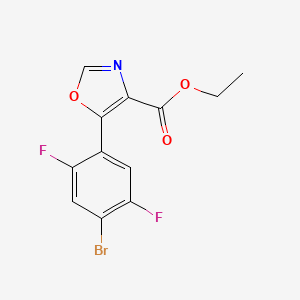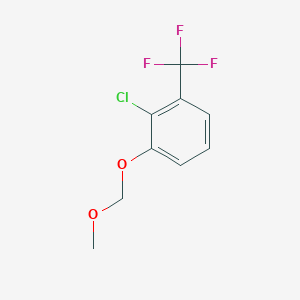
2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene
Overview
Description
2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene (2C1M3TFMB) is a halogenated aromatic compound that has been studied for its potential applications in a variety of scientific fields. Its unique chemical structure has allowed it to be used in synthesis, research, and experiments in the lab.
Scientific Research Applications
2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene has been studied for its potential applications in a variety of scientific fields. It has been used in the synthesis of pharmaceuticals, such as anticonvulsants and anti-inflammatory drugs. It has also been studied for its potential use in the synthesis of polymers and other materials. Additionally, 2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene has been used in the synthesis of organic compounds, such as dyes and pigments, as well as in the synthesis of metal complexes.
Mechanism of Action
2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene has been studied for its potential mechanism of action. It has been suggested that the compound acts as an electron-withdrawing group, which can affect the reactivity of a molecule. Additionally, the compound has been studied for its ability to act as an acid-base catalyst, which can increase the rate of certain chemical reactions.
Biochemical and Physiological Effects
2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene has been studied for its potential biochemical and physiological effects. It has been suggested that the compound has the potential to act as an antioxidant, which can protect cells from oxidative stress. Additionally, the compound has been studied for its potential to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a useful tool for research and experimentation. Additionally, the compound is relatively stable, which makes it a good choice for long-term experiments. However, the compound is also toxic, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research into 2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene. One potential direction is to further explore its potential applications in the synthesis of pharmaceuticals, polymers, and other materials. Additionally, further research could be done to explore the compound’s potential to act as an antioxidant and its potential to inhibit the growth of certain bacteria and fungi. Finally, further research could be done to explore the compound’s potential mechanism of action and its potential toxicity.
properties
IUPAC Name |
2-chloro-1-(methoxymethoxy)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O2/c1-14-5-15-7-4-2-3-6(8(7)10)9(11,12)13/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQPPKYHVMSCMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC(=C1Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphinyl)ethyl]-ethanamine](/img/structure/B6315080.png)
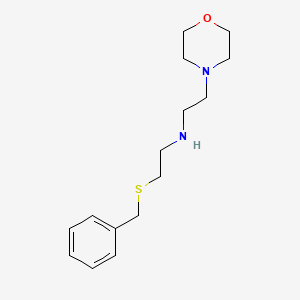

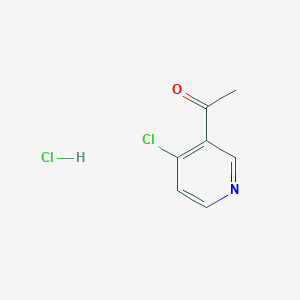

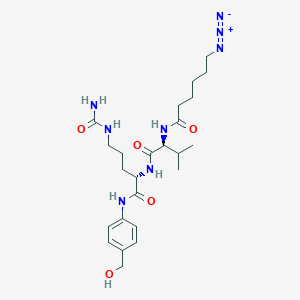

![7-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6315131.png)
![4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline](/img/structure/B6315135.png)
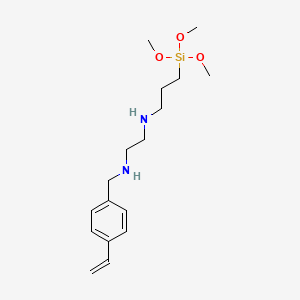
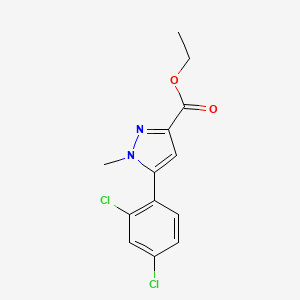
![Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH](/img/structure/B6315159.png)
